1-(3-Chloropyrazin-2-yl)piperidin-4-amine
Overview
Description
1-(3-Chloropyrazin-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H13ClN4 It is a heterocyclic compound containing both a pyrazine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine typically involves the reaction of 3-chloropyrazine with piperidin-4-amine. One common method includes the following steps:
Starting Materials: 3-chloropyrazine and piperidin-4-amine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(3-Bromopyrazin-2-yl)piperidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Fluoropyrazin-2-yl)piperidin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(3-Chloropyrazin-2-yl)piperidin-4-amine is unique due to the presence of both a pyrazine and a piperidine ring, which can confer specific chemical and biological properties. The chlorine atom on the pyrazine ring also allows for further functionalization, making it a versatile compound for various applications.
Biological Activity
1-(3-Chloropyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with a chloropyrazine moiety, this compound exhibits significant promise as an inhibitor in various enzymatic pathways, particularly in the context of cancer and neurodegenerative diseases.
- Chemical Formula : CHClN
- Molecular Weight : Approximately 198.68 g/mol
- Structure : The compound features a piperidine ring, which is known for its versatility in drug design, and a chloropyrazine moiety that may enhance its biological activity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor in various enzymatic pathways. Its structural features suggest interactions with receptors and enzymes implicated in neurological and inflammatory processes. Specific studies have demonstrated its activity against certain cancer cell lines, indicating potential as a therapeutic agent.
Cancer Cell Line Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis has been highlighted, making it a candidate for further investigation in cancer therapy.
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
MCF7 (Breast Cancer) | 6.5 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, modulating their activity and influencing various signaling pathways relevant to cancer and neurodegenerative diseases. Interaction studies suggest favorable binding affinities to targets involved in the PI3K-AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.
Study 1: Inhibition of PKB
A study exploring the compound's interaction with Protein Kinase B (PKB) revealed that it acts as an ATP-competitive inhibitor. It demonstrated selectivity over closely related kinases, suggesting potential for targeted cancer therapies.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound, assessing its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic signaling.
Synthesis and Modification
The synthesis of this compound typically involves multi-step procedures that allow for high-purity samples suitable for research applications. The unique structure allows modifications that could enhance efficacy or reduce side effects, paving the way for tailored drug design.
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Notable Features |
---|---|---|
1-(3-Chloropyridin-2-yl)piperidin-4-amine | CHClN | Contains a pyridine instead of pyrazine |
N-[3-Chloropyrazin-2-yl]methylpiperidin-4-am | CHClN | Methyl substitution on the piperidine nitrogen |
1-(6-Chloropyrazin-2-yl)azepane | CHClN | Features an azepane ring instead of piperidine |
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOLAGXVIILYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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